molecular formula C9H9N3OS B1517357 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1105193-89-2

5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1517357
CAS No.: 1105193-89-2
M. Wt: 207.25 g/mol
InChI Key: UCRUZGIHPNWYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is an organic compound featuring a phenyl ring substituted with a methylthio group and connected to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Typically, the synthesis starts with the preparation of the intermediate 3-(methylthio)phenyl hydrazine by reacting 3-(methylthio)aniline with nitrous acid, followed by reduction.

  • The hydrazine derivative then reacts with carbon disulfide under basic conditions to form the desired 1,3,4-oxadiazole ring through cyclization.

Industrial Production Methods

  • While lab-scale synthesis involves multiple steps, industrial production might employ optimized conditions to enhance yield and purity, such as using higher-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The compound's aromatic ring may participate in hydrogenation under specific conditions.

  • Substitution: : Electrophilic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

  • Reduction: : Catalysts such as palladium on carbon in a hydrogen atmosphere.

  • Substitution: : Friedel-Crafts reagents like aluminum chloride in anhydrous conditions.

Major Products

  • Oxidized derivatives like sulfoxides or sulfones.

  • Reduced aromatic compounds.

  • Substituted phenyl derivatives depending on the nature of the electrophile used.

Scientific Research Applications

Chemistry: : As a building block in the synthesis of more complex molecules, this compound is a valuable intermediate in organic chemistry. Biology : It may serve as a lead compound in the design of biologically active molecules, potentially exhibiting antifungal, antibacterial, or anticancer activities. Medicine : In pharmacological research, it’s explored for its potential therapeutic properties due to its structural framework. Industry : Used in the development of specialty chemicals and materials.

Mechanism of Action

The compound’s effects are rooted in its interactions at the molecular level:

  • Molecular Targets: : Enzyme binding sites, cellular receptors, or specific proteins.

  • Pathways Involved: : It might inhibit enzyme activity or alter signaling pathways by binding to key regulatory proteins, impacting processes like cell growth, survival, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1,3,4-oxadiazole-2-amine: : Lacks the methylthio group but shares the core oxadiazole structure.

  • 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-amine: : Has a chlorine substituent instead of methylthio.

  • 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine: : Contains a nitro group, leading to different chemical reactivity.

Uniqueness

  • The presence of the methylthio group imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

So, what do you think of this fascinating compound?

Properties

IUPAC Name

5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-14-7-4-2-3-6(5-7)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRUZGIHPNWYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.